

A Technical Guide to the Spectral Data of 4'-(Trifluoromethyl)acetophenone

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Compound of Interest

Compound Name: 4'-(Trifluoromethyl)acetophenone

Cat. No.: B133978

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4'-(Trifluoromethyl)acetophenone**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Compound Information

Compound Name: 4'-(Trifluoromethyl)acetophenone

CAS Number: 709-63-7[1][2]

Molecular Formula: C₉H₇F₃O[1][2]

Molecular Weight: 188.15 g/mol [1][2]

Structure:

SMILES: CC(=O)c1ccc(cc1)C(F)(F)F[3]

InChl Key: HHAISVSEJFEWBZ-UHFFFAOYSA-N[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **4'-(Trifluoromethyl)acetophenone** are presented



below.

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.06	Doublet (d)	2H	Aromatic H (ortho to C=O)
7.74	Doublet (d)	2H	Aromatic H (ortho to CF ₃)
2.65	Singlet (s)	3H	Methyl H (-COCH₃)
Data obtained in CDCl ₃ on a 400 MHz spectrometer.[5]			

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
197.0	Carbonyl Carbon (C=O)
139.7	Aromatic C (para to C=O)
134.4 (q, J = 32.7 Hz)	Aromatic C (ipso to CF₃)
128.6	Aromatic CH (ortho to C=O)
125.8 (q, J = 3.8 Hz)	Aromatic CH (ortho to CF₃)
123.6 (q, J = 272.5 Hz)	Trifluoromethyl Carbon (CF₃)
26.8	Methyl Carbon (-COCH₃)
Data obtained in CDCl₃ on a 100 MHz spectrometer.[5]	



A standard protocol for obtaining NMR spectra of **4'-(Trifluoromethyl)acetophenone** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of 4' (Trifluoromethyl)acetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to approximately 250 ppm, centered around 125 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
 - Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The key IR absorption bands for 4'-(Trifluoromethyl)acetophenone are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O (Ketone) Stretch
~1610	Medium	C=C Aromatic Ring Stretch
~1325	Strong	C-F Stretch (asymmetric)
~1170, 1130	Strong	C-F Stretch (symmetric)
~850	Strong	C-H Out-of-plane bend (p-disubstituted)
The presence of the electron- withdrawing trifluoromethyl group conjugated with the ketone influences the exact position of the C=O stretch.[6]		

Sample Preparation:

- Thoroughly grind 1-2 mg of 4'-(Trifluoromethyl)acetophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet press.
- Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.



- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

The major fragments observed in the electron ionization (EI) mass spectrum of 4'(Trifluoromethyl)acetophenone are listed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
188	14	[M]+ (Molecular Ion)
173	100	[M-CH₃] ⁺ (Loss of methyl)
145	70	[M-CH ₃ -CO] ⁺ or [CF ₃ C ₆ H ₄] ⁺
43	16	[CH₃CO]+ (Acetyl cation)

Data obtained via Electron Ionization (EI) at 70 eV.[1][7] The fragmentation is dominated by the stable acylium ion formed by the loss of the methyl group.[8]

- Sample Preparation: Prepare a dilute solution of 4'-(Trifluoromethyl)acetophenone
 (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an El source.

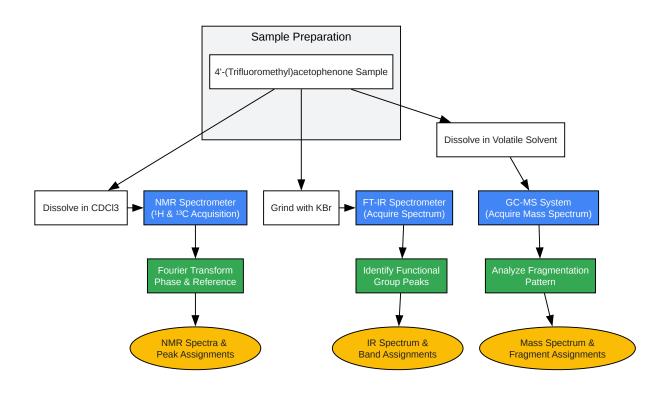


- Gas Chromatography (GC):
 - \circ Inject 1 μ L of the sample solution into the GC inlet.
 - Use a suitable capillary column (e.g., DB-5ms).
 - Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
- Mass Spectrometry (MS):
 - The EI source is typically operated at 70 eV.
 - The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
 - The detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **4'-** (Trifluoromethyl)acetophenone.





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Workflow for Spectral Analysis of a Chemical Compound.

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